3,3-Dimethylpiperidine-2,6-dione
Overview
Description
3,3-Dimethylpiperidine-2,6-dione is a heterocyclic organic compound with the molecular formula C7H11NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Mechanism of Action
Target of Action
3,3-Dimethylpiperidine-2,6-dione is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions, leading to the formation of various biologically active compounds .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylpiperidine-2,6-dione typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-aminopiperidine-2,6-dione hydrochloride with suitable reagents . Another approach involves the Michael addition and intramolecular nucleophilic substitution processes using acetates and acrylamides as starting materials, promoted by potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The use of robust protocols that can be performed under solvent-free conditions with excellent functional group tolerance is preferred. This ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom plays a crucial role.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various substituted piperidines .
Scientific Research Applications
3,3-Dimethylpiperidine-2,6-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpiperidine: A related compound with similar structural features but lacking the dione functionality.
4,4-Dimethyl-2,6-piperidinedione: Another similar compound with a different substitution pattern on the piperidine ring.
Uniqueness
3,3-Dimethylpiperidine-2,6-dione is unique due to its specific substitution pattern and the presence of two carbonyl groups. This structural feature imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
3,3-dimethylpiperidine-2,6-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2)4-3-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUBUFZTYOPVAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152444 | |
Record name | Glutarimide, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-33-8 | |
Record name | 3,3-Dimethyl-2,6-piperidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutarimide, 2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glutarimide, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.